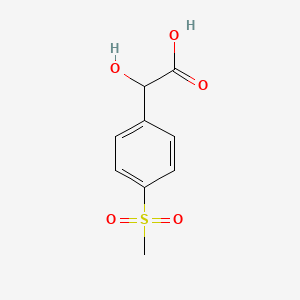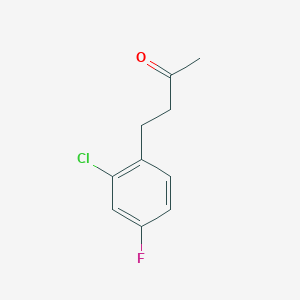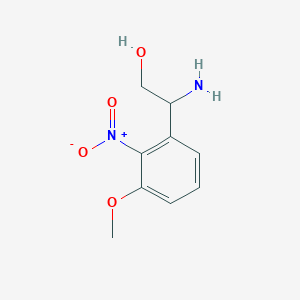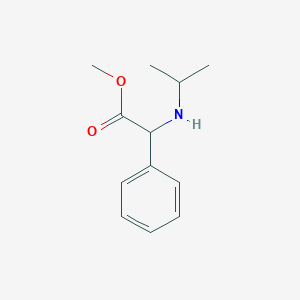
4-(Methylsulfonyl)mandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)mandelic Acid is a derivative of mandelic acid, an aromatic alpha hydroxy acid This compound is characterized by the presence of a methylsulfonyl group attached to the mandelic acid structure It is a white crystalline solid that is soluble in water and polar organic solvents
Métodos De Preparación
The synthesis of 4-(Methylsulfonyl)mandelic Acid can be achieved through several routes. One common method involves the cyanation of benzaldehyde followed by hydrolysis of the resulting mandelonitrile. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. Industrial production methods often employ biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the use of nitrilases for the hydrolysis of mandelonitrile to produce optically pure mandelic acids has been well-documented .
Análisis De Reacciones Químicas
4-(Methylsulfonyl)mandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
4-(Methylsulfonyl)mandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfonyl)mandelic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity, leading to leakage of cytoplasmic contents and inhibition of fungal growth. The compound’s derivatives have been shown to interact with enzymes, inhibiting their activity and thus exerting their biological effects .
Comparación Con Compuestos Similares
4-(Methylsulfonyl)mandelic Acid can be compared with other mandelic acid derivatives such as:
Mandelic Acid: The parent compound, used widely in pharmaceuticals and cosmetics.
3-Hydroxymandelic Acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxy Mandelic Acid: Exhibits enhanced aromaticity and is used in various chemical syntheses. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H10O5S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
Clave InChI |
BGZXFINNZQVMQH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)

![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
